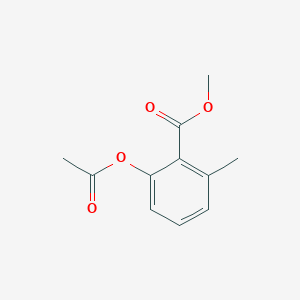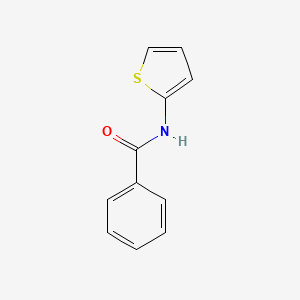
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is a chemical compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.137 g/mol It is known for its unique structure, which includes both hydrazine and pyrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- typically involves the reaction of hydrazine derivatives with pyrazine carboxylic acid derivatives. One common method includes the condensation of hydrazine hydrate with pyrazine-2-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into hydrazine derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce hydrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving hydrazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the pyrazine ring.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the hydrazine moiety.
Hydrazinecarboxaldehyde: Another hydrazine derivative with different functional groups.
Uniqueness
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is unique due to its combination of hydrazine and pyrazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler hydrazine or pyrazine derivatives .
Propiedades
Número CAS |
54571-24-3 |
|---|---|
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
N-(pyrazine-2-carbonylamino)formamide |
InChI |
InChI=1S/C6H6N4O2/c11-4-9-10-6(12)5-3-7-1-2-8-5/h1-4H,(H,9,11)(H,10,12) |
Clave InChI |
POMPHEVBHWZGMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(=O)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
